2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole core with a pyrrolidine ring and a chlorophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the indole derivative.
Chemical Reactions Analysis
2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses by interacting with specific receptors on immune cells .
Comparison with Similar Compounds
2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2OS/c22-18-9-3-1-7-16(18)15-26-20-13-24(19-10-4-2-8-17(19)20)14-21(25)23-11-5-6-12-23/h1-4,7-10,13H,5-6,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPKCRXJPXRQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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